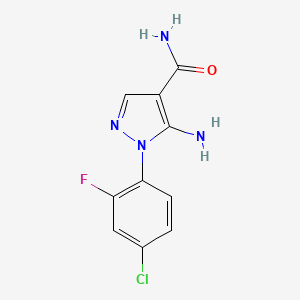
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 2-chloroethyl group and a 4-ethylphenyl group attached to the pyrazole ring
准备方法
The synthesis of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with 1,3-dichloroacetone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. These reactions typically require the presence of a base and are carried out under mild conditions.
Oxidation Reactions: The ethyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form the corresponding dihydropyrazole using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest as a potential pharmacophore for the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study its effects on various biological systems. It can serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.
相似化合物的比较
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(4-ethylphenyl)urea: This compound has a similar structure but contains a urea group instead of a pyrazole ring. It may exhibit different chemical reactivity and biological activity.
1-(2-Chloroethyl)-5-(4-methylphenyl)-1H-pyrazole: This compound differs by having a methyl group instead of an ethyl group on the phenyl ring. The change in substituent can affect its chemical properties and interactions with biological targets.
属性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole |
InChI |
InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3 |
InChI 键 |
WNDZCNFZMCBPNX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CC=NN2CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


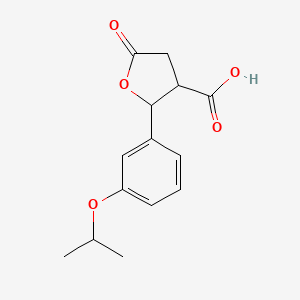
![6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792453.png)



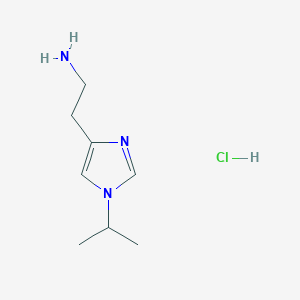
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)

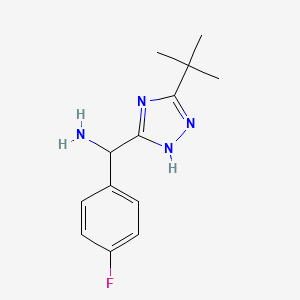
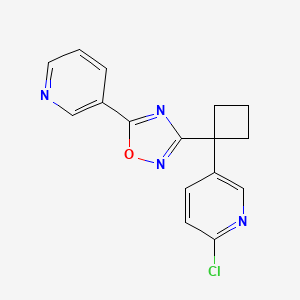
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)

